
2-(Diethylamino)butyl benzilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)butyl benzilate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzilate moiety attached to a 2-(diethylamino)butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)butyl benzilate typically involves the reaction of benzilic acid with 2-(diethylamino)butanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl group of benzilic acid reacts with the hydroxyl group of 2-(diethylamino)butanol, forming the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)butyl benzilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The benzilate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzilate derivatives.
Scientific Research Applications
2-(Diethylamino)butyl benzilate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)butyl benzilate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Diethylamino hydroxybenzoyl hexyl benzoate
- Bemotrizinol
- 2-(Diethylamino)ethanol
Uniqueness
2-(Diethylamino)butyl benzilate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
15562-91-1 |
|---|---|
Molecular Formula |
C22H29NO3 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(diethylamino)butyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H29NO3/c1-4-20(23(5-2)6-3)17-26-21(24)22(25,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20,25H,4-6,17H2,1-3H3 |
InChI Key |
XEECKVYRHXGIEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



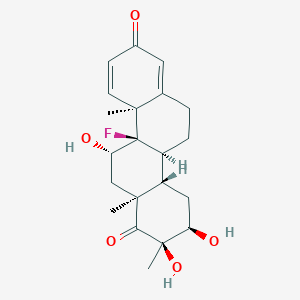
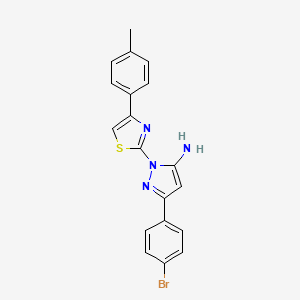
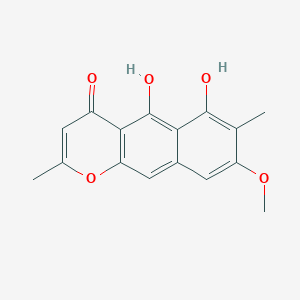
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
![(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid](/img/structure/B14169708.png)

![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169713.png)
![Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)-](/img/structure/B14169720.png)
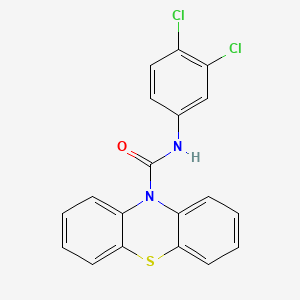
![2-[(2-Methoxyphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14169739.png)
![4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B14169745.png)
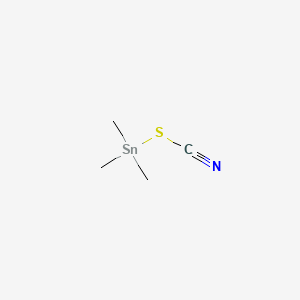
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester](/img/structure/B14169749.png)
